Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

Catalog No.
S741957
CAS No.
1228182-34-0
M.F
C15H22F3P
M. Wt
290.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

CAS Number

1228182-34-0

Product Name

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

IUPAC Name

ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane

Molecular Formula

C15H22F3P

Molecular Weight

290.3 g/mol

InChI

InChI=1S/C15H22F3P/c1-13(2,3)19(14(4,5)6)12-9-7-11(8-10-12)15(16,17)18/h7-10H,1-6H3

InChI Key

ILWCCADVRXVLTN-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C

The exact mass of the compound Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is a monodentate phosphine ligand characterized by significant steric bulk from its two tert-butyl groups and strong electron-withdrawing properties from the para-trifluoromethyl (-CF3) substituent on the phenyl ring. This combination of steric and electronic features is designed to influence the key steps of palladium-catalyzed cross-coupling reactions, primarily by accelerating the reductive elimination step and modifying catalyst reactivity with challenging substrates. [REFS-1, REFS-2] Its utility is most pronounced in transformations where electron-rich ligands may be less effective or lead to catalyst deactivation.

Substituting this compound with electronically different analogs, such as Di-tert-butyl(phenyl)phosphine or electron-rich variants like JohnPhos, is a critical procurement error. The strongly electron-withdrawing nature of the 4-trifluoromethylphenyl group is a specific design feature, not an incidental modification. This feature directly impacts the energetics of the catalytic cycle, particularly by lowering the activation barrier for the reductive elimination step, which is often rate-limiting. [1] Replacing it with an electron-neutral or electron-donating ligand can lead to significantly slower reaction rates, lower yields, or complete reaction failure, especially in challenging couplings involving electron-rich substrates or products.

Accelerated Reductive Elimination Driven by Strong Electron-Withdrawing Character

The primary differentiator for this ligand is the strong electron-withdrawing effect of the para-trifluoromethyl group, quantified by its positive Hammett parameter (σp = +0.54). This is in stark contrast to an unsubstituted phenyl ring (σp = 0.00) or an electron-donating para-methoxy group (σp = -0.27). In palladium-catalyzed cross-coupling, electron-withdrawing auxiliary ligands are known to accelerate the C-C or C-N bond-forming reductive elimination step by stabilizing the electron-rich transition state as the metal center moves from Pd(II) to Pd(0). [1] This acceleration is critical for improving turnover frequency and achieving high yields in reactions that are otherwise limited by a slow reductive elimination step.

Evidence DimensionHammett Parameter (σp)
Target Compound Data+0.54 (for p-CF3 group)
Comparator Or BaselineUnsubstituted Phenyl: 0.00; p-Methoxy Phenyl: -0.27
Quantified DifferenceSignificantly more electron-withdrawing than baseline or electron-donating analogs.
ConditionsStandard measurement of electronic effects of substituents on an aromatic ring.

This fundamental electronic property directly translates to faster reaction kinetics and higher catalyst efficiency, reducing process time and catalyst loading requirements.

Enabling Difficult Couplings of Electron-Rich Substrates Where Standard Ligands Fail

Standard bulky, electron-rich phosphine ligands (e.g., JohnPhos, SPhos) can be inefficient for certain classes of challenging substrates, such as the amination of electron-rich aryl halides or the coupling of particularly electron-rich anilines. The accumulation of electron density at the metal center can inhibit the final reductive elimination step. [1] The use of an electron-deficient ligand like Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine provides a complementary solution, facilitating C-N bond formation precisely where electron-rich ligands are least effective. This allows for the successful synthesis of products that are inaccessible with more common, electronically mismatched ligands.

Evidence DimensionCatalytic Efficacy in Electron-Rich Systems
Target Compound DataPredicted high efficacy due to electron-deficient nature promoting reductive elimination.
Comparator Or BaselineCommon electron-rich ligands (e.g., JohnPhos, SPhos) which can exhibit reduced efficacy or failure in these systems.
Quantified DifferenceQualitatively enables a challenging substrate class that is often problematic for standard ligands.
ConditionsBuchwald-Hartwig amination or Suzuki coupling involving electron-rich coupling partners.

This ligand expands the accessible chemical space, enabling the synthesis of target molecules that cannot be efficiently produced using more common, electron-rich phosphine ligands.

Solid Form and Handling Characteristics for Process Integration

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is a solid with a reported melting point of 34-39 °C. This property offers distinct handling and processability advantages over ligands that are oils or low-melting-point solids. As a weighable, free-flowing solid at standard laboratory temperatures, it facilitates accurate dosing and is more amenable to automated solids handling systems in a scaled-up process environment. This contrasts with oily or pyrophoric liquid phosphines that require more specialized handling techniques, such as gloveboxes or Schlenk lines for transfer.

Evidence DimensionPhysical Form at STP
Target Compound DataSolid (Melting Point: 34-39 °C)
Comparator Or BaselineLigands that are oils or low-melting solids (e.g., Tri-tert-butylphosphine is a low-melting solid/liquid).
Quantified DifferenceN/A (Qualitative handling advantage).
ConditionsStandard laboratory and pilot plant material handling.

The solid form simplifies weighing and transfer operations, improving process safety, accuracy, and reproducibility, which are key considerations in procurement for manufacturing.

Overcoming Rate-Limiting Reductive Elimination in C-N and C-C Couplings

This ligand is the right choice for processes, such as Buchwald-Hartwig aminations or Suzuki couplings, where kinetic studies or prior attempts with electron-rich ligands suggest that reductive elimination is the bottleneck. Its strong electron-withdrawing nature is specifically tailored to accelerate this step, potentially lowering required reaction temperatures and shortening cycle times. [1]

Synthesis of Electron-Rich Biaryls and Arylamines

When the desired synthetic target is a highly electron-rich molecule, such as an arylamine derived from an electron-rich aniline or a biaryl formed from an electron-rich boronic acid, this ligand is a key enabler. It counteracts the electronic factors that would otherwise inhibit the final bond-forming step when using standard phosphine ligands. [2]

Process Development Where Handling and Dosing Accuracy are Critical

In scaled-up laboratory or pilot plant settings, the solid nature of this compound provides a tangible advantage for process robustness. Its ease of handling and weighing compared to liquid or oily ligands ensures greater accuracy and reproducibility in catalyst system preparation, minimizing batch-to-batch variability.

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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